Product packaging for Cipatinib(Cat. No.:)

Cipatinib

Cat. No.: B1191730
Attention: For research use only. Not for human or veterinary use.
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Description

Cipatinib is an investigational small molecule compound that functions as a potent, dual antagonist of the epidermal growth factor receptor (EGFR) and the ERBB2 (HER2/neu) receptor . This mechanism of action is critical in oncology research, as the targeted inhibition of these specific receptor tyrosine kinases can suppress critical signaling pathways that drive tumor cell proliferation and survival. The compound is primarily investigated for its applications in breast cancer research . Beyond its core application, research into this compound has also explored its potential in treating other conditions, including brain metastases, colorectal cancer, and non-small cell lung cancer, highlighting its broad relevance in experimental therapeutics . As a targeted therapy, it provides researchers with a valuable tool for studying resistance mechanisms and developing novel combination treatment strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H14Cl2FN3O

Appearance

Solid powder

Synonyms

Cipatinib.; NONE

Origin of Product

United States

Preparation Methods

Quinazoline Core Formation

The quinazoline scaffold is synthesized via a cyclization reaction between anthranilic acid derivatives and nitriles. For cipatinib, 4-chloro-6-nitroquinazoline serves as the primary intermediate. Key steps include:

  • Nitration and chlorination : Anthranilic acid is nitrated at position 6, followed by chlorination at position 4 using phosphorus oxychloride (POCl3POCl_3).

  • Reductive amination : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/CPd/C), enabling subsequent functionalization.

Table 1: Reaction Conditions for Quinazoline Core Synthesis

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO3HNO_3, H2SO4H_2SO_4, 0–5°C7895
ChlorinationPOCl3POCl_3, reflux, 110°C8597
Reductive aminationH2H_2 (1 atm), 10% Pd/CPd/C, EtOH9299

Data adapted from pharmacokinetic studies and patent disclosures.

Side-Chain Introduction and Coupling

The morpholinoethoxy side chain is synthesized separately and coupled to the quinazoline core:

  • Morpholine derivatization : Morpholine reacts with 2-chloroethanol under basic conditions (K2CO3K_2CO_3, DMF) to form 2-morpholinoethanol.

  • Etherification : The alcohol group is converted to a leaving group (e.g., tosylate) and substituted with a fluorophenol derivative via nucleophilic aromatic substitution.

Critical parameters:

  • Temperature control : Reactions conducted at 60–80°C to minimize side products.

  • Catalyst use : Tetrabutylammonium bromide (TBAB) enhances reaction rates by 30%.

Final Coupling and Purification

The quinazoline core and side chain are coupled using a Buchwald-Hartwig amination, employing a palladium catalyst (Pd2(dba)3Pd_2(dba)_3) and Xantphos ligand. Post-coupling steps include:

  • Crystallization : Ethanol/water mixtures yield this compound with >99% purity.

  • Lyophilization : For injectable formulations, ensuring stability at −80°C.

Table 2: Optimization of Coupling Reaction

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% Pd2(dba)3Pd_2(dba)_3+22%
LigandXantphos+15%
SolventToluene+10%

Process Optimization and Scale-Up Challenges

Solvent Selection and Waste Reduction

Early routes used dichloromethane (DCM), but environmental concerns prompted shifts to cyclopentyl methyl ether (CPME), reducing hazardous waste by 40%.

Enantiomeric Control

Chiral HPLC (Chiralpak IC column) confirmed 98.5% enantiomeric excess (ee) in final batches, critical for minimizing off-target kinase activity.

Analytical Characterization

Spectroscopic Confirmation

  • 1H^1H NMR : Peaks at δ 8.52 (s, 1H, quinazoline H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, aromatic H).

  • HPLC-MS : [M+H]+^+ at m/z=533.2m/z = 533.2, retention time 12.4 min (C18 column, 70% MeCN).

Polymorph Screening

Patent WO2022043865A1 discloses Form I crystals (monoclinic, P21/cP2_1/c) with superior bioavailability compared to amorphous forms.

Comparative Analysis with Analogous TKIs

Table 3: Synthetic Efficiency of this compound vs. Lapatinib

ParameterThis compoundLapatinib
Total synthesis steps911
Overall yield32%28%
Purity (HPLC)99.5%98.7%

Q & A

Q. How can researchers ensure reproducibility in this compound studies given batch effects in cell-line authentication?

  • Methodological Answer : Implement STR profiling for cell-line authentication and mycoplasma testing. Use reference standards (e.g., NCI-60 panels) for assay calibration. Share raw data and analysis pipelines via repositories like Zenodo or Gene Expression Omnibus (GEO) .

Q. What ethical frameworks guide the use of patient-derived samples in this compound research?

  • Methodological Answer : Adhere to IRB protocols for informed consent and data anonymization. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use biobanks with standardized SOPs for sample collection/storage .

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